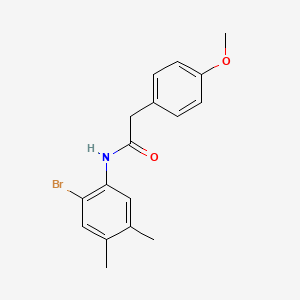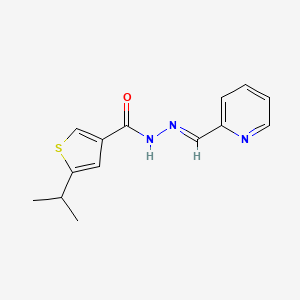
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as IPTC, is a chemical compound with potential applications in the field of medicinal chemistry. IPTC is a hydrazone derivative of 3-thiophenecarboxylic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair, as well as the production of reactive oxygen species, which can contribute to cancer cell growth and survival.
Biochemical and Physiological Effects
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have minimal toxicity in vitro and in vivo, with studies demonstrating its low cytotoxicity towards normal cells. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
For 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide research include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for cancer and microbial infections. Additionally, the development of 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide derivatives with improved potency and selectivity may lead to the development of more effective treatments for these diseases.
Méthodes De Synthèse
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been synthesized using various methods, including refluxing 3-thiophenecarboxylic acid with isopropylamine, followed by the addition of 2-pyridinecarboxaldehyde. Another method involves reacting 3-thiophenecarboxylic acid with isopropylhydrazine, followed by the addition of 2-pyridinecarboxaldehyde. These methods have yielded 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide with high purity and yield.
Applications De Recherche Scientifique
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been investigated for its potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
5-propan-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10(2)13-7-11(9-19-13)14(18)17-16-8-12-5-3-4-6-15-12/h3-10H,1-2H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRAWKXORBGKJ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)
![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)
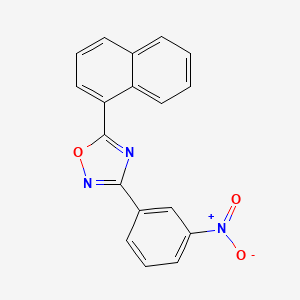
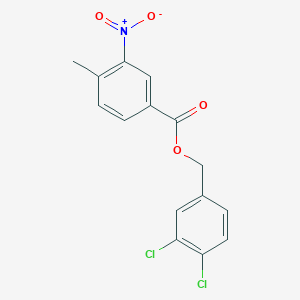
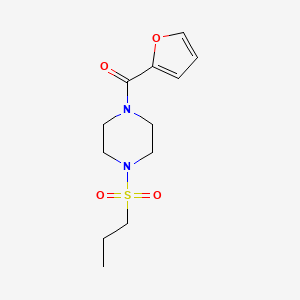
![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)
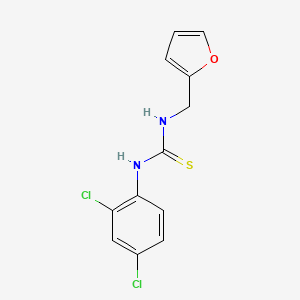
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
